molecular formula C17H15N3O3S2 B2603472 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole CAS No. 1705400-73-2

5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Cat. No.: B2603472
CAS No.: 1705400-73-2
M. Wt: 373.45
InChI Key: MUXQVZKTLDWTFE-UHFFFAOYSA-N
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Description

5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole is a complex organic compound that features a combination of a pyrrolidine ring, a benzenesulfonyl group, and a benzothiadiazole moiety

Scientific Research Applications

5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the benzenesulfonyl group. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Benzothiadiazole: The final step involves the coupling of the sulfonylated pyrrolidine with benzothiadiazole under conditions that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
  • 4-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole
  • 3-(benzenesulfonyl)pyrrolidine-1-carbonyl]-2,1,3-benzothiadiazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,1,3-benzothiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c21-17(12-6-7-15-16(10-12)19-24-18-15)20-9-8-14(11-20)25(22,23)13-4-2-1-3-5-13/h1-7,10,14H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXQVZKTLDWTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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